![molecular formula C7H2BrF3O2 B13706260 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole is a chemical compound known for its unique structural properties and reactivity. It is part of the benzo[d][1,3]dioxole family, which is characterized by a dioxole ring fused to a benzene ring. The presence of bromine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole typically involves the bromination of 2,2,6-trifluorobenzo[d][1,3]dioxole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions like Suzuki, Heck, and Sonogashira couplings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions include substituted benzo[d][1,3]dioxoles, arylated derivatives, and various oxidized or reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its electrophilicity, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with target molecules, leading to the desired chemical transformations. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical-mediated processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole
- 5-Bromo-6-chloro-2,2-difluoro-1,3-benzodioxole
Uniqueness
Compared to similar compounds, 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring high reactivity and selectivity .
Eigenschaften
Molekularformel |
C7H2BrF3O2 |
|---|---|
Molekulargewicht |
254.99 g/mol |
IUPAC-Name |
5-bromo-2,2,6-trifluoro-1,3-benzodioxole |
InChI |
InChI=1S/C7H2BrF3O2/c8-3-1-5-6(2-4(3)9)13-7(10,11)12-5/h1-2H |
InChI-Schlüssel |
DYTVELSWICWJFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1F)Br)OC(O2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


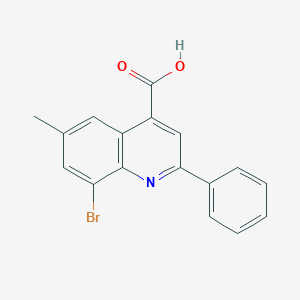

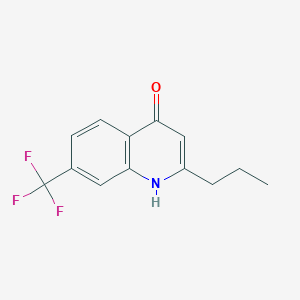
![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)
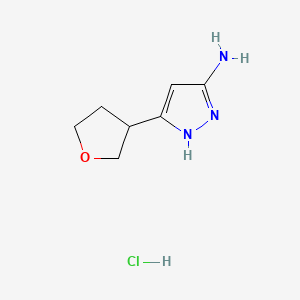
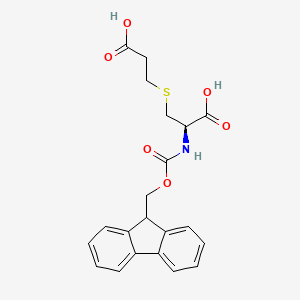
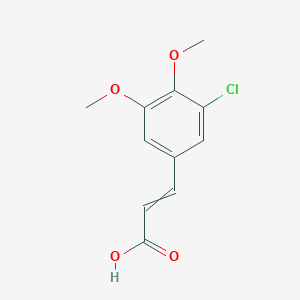




![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)
![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)

